molecular formula C14H18N4 B1300551 1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine CAS No. 321998-92-9

1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine

Katalognummer B1300551
CAS-Nummer: 321998-92-9
Molekulargewicht: 242.32 g/mol
InChI-Schlüssel: QIUCNWDIHQUMBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine” is a chemical compound that is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . These are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .


Synthesis Analysis

The synthesis of pyrazole compounds, such as “1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine”, involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .


Molecular Structure Analysis

The molecular structure of “1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine” consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Wissenschaftliche Forschungsanwendungen

Drug Intermediate Synthesis

  • Application : “1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine” is used in the technical field of drug intermediate synthesis, specifically in the technical field of nitrogen-containing heterocyclic compounds .
  • Method : The compound is prepared by using 3-oxy-dithiomethyl butyrate, piperazine and phenylhydrazine as starting materials through nucleophilic substitution and cyclization under acid catalysis . This preparation method avoids the use of highly toxic or expensive reagent, has short reaction steps, good safety, simple operation, and is suitable for large-scale industrialized production .
  • Results : The method results in the successful synthesis of “1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine”, which is an important intermediate of teneligliptin .

Pharmaceutical Chemistry and Organic Synthesis

  • Application : “1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine” has a wide range of applications in pharmaceutical chemistry and organic synthesis field, especially as a kind of important intermediate of teneligliptin .

Preparation of Nonracemic γ-Bicyclic Heteroarylpiperazine

  • Application : “1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine” is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine .

Preparation of Heteroarylpiperidine-Substituted Prolinylthiazolidines

  • Application : “1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine” is used in the preparation of heteroarylpiperidine-substituted prolinylthiazolidines .
  • Method : The compound is used in a process for the preparation of { (2S,4S)-4- [4- (3-methyl-1-phenyl-1H-pyrazol-5- yl)piperazin-1-yl]pyrrolidin-2-yl} (1,3-thiazolidin-3-yl)methanone .
  • Results : The method results in the successful synthesis of heteroarylpiperidine-substituted prolinylthiazolidines, which are selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .

Preparation of 1-(3-Methyl-1-Phenyl-1H-Pyrazol-5-Yl)Piperazine

  • Application : This compound is used in the preparation of 1-(3-Methyl-1-Phenyl-1H-Pyrazol-5-Yl)Piperazine .
  • Method : The method involves using 3-oxy-dithiomethyl butyrate, piperazine and phenylhydrazine as starting materials through nucleophilic substitution and cyclization under acid catalysis .
  • Results : The preparation method avoids the use of highly toxic or expensive reagent, has short reaction steps, good safety, simple operation, and is suitable for large-scale industrialized production .

Preparation of Nonracemic γ-Bicyclic Heteroarylpiperazine

  • Application : “1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine” is used as an intermediate in the preparation of nonracemic γ-bicyclic heteroarylpiperazine .

Safety And Hazards

It may cause dizziness, headache, nausea, and vomiting. In rare cases, it may cause allergic reactions .

Eigenschaften

IUPAC Name

1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4/c1-17-8-10-18(11-9-17)13-4-2-12(3-5-13)14-6-7-15-16-14/h2-7H,8-11H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIUCNWDIHQUMBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-4-[4-(1H-pyrazol-5-yl)phenyl]piperazine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.